molecular formula C11H12N2O3S2 B3070061 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine CAS No. 100060-98-8

4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine

Cat. No. B3070061
CAS RN: 100060-98-8
M. Wt: 284.4 g/mol
InChI Key: UXOOJOCKROBTEH-UHFFFAOYSA-N
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Description

“4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine” is a chemical compound with the CAS Number: 100060-98-8 . It has a molecular weight of 284.36 and its IUPAC name is this compound . The compound is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O3S2 . The InChI code for this compound is 1S/C11H12N2O3S2/c14-18(15,13-5-7-16-8-6-13)11-3-1-10(2-4-11)12-9-17/h1-4H,5-8H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder and it has a melting point of 62-63 degrees .

Scientific Research Applications

Antimicrobial Activity

  • Modulation of Antibiotic Activity : The compound 4-(Phenylsulfonyl) morpholine, related to the target compound, has been investigated for its antimicrobial and modulating activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. It showed significant modulating activity in combination with amikacin against P. aeruginosa (Oliveira et al., 2015).

Synthesis and Molecular Docking Studies

  • Sulfonamides and Carbamates Synthesis : A study involved the synthesis of new sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, showcasing the versatility of morpholine derivatives in creating compounds with antimicrobial potency. The study also included molecular docking to predict the affinity and orientation of the synthesized compounds at the active enzyme site (Janakiramudu et al., 2017).

Inhibitors Synthesis

  • Synthesis of DNA-PK Inhibitors : 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase (DNA-PK) inhibitors, is synthesized using a morpholine group. This demonstrates the use of morpholine derivatives in the synthesis of critical pharmaceutical compounds (Aristegui et al., 2006).

Sulfur-Transfer Agents

  • Preparation of Sulfur-Transfer Agents : The preparation of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione illustrates the use of morpholine derivatives in synthesizing sulfur-transfer agents, highlighting the compound's role in chemical synthesis (Klose et al., 1997).

Antimicrobial Agents Design

  • Design of Antimicrobial Agents : A study on the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety shows its application in creating antimicrobial agents. This research highlights the potential of morpholine derivatives in developing new antimicrobial therapies (Sahin et al., 2012).

Caspase-3 Inhibitors

  • Caspase-3 Inhibition : Pyrrolo[3,4-c]quinoline-1,3-diones, with a morpholine-4-sulfonyl moiety, have been identified as potent nonpeptide small molecule inhibitors of caspase-3. These findings suggest the utility of morpholine derivatives in therapeutic applications (Kravchenko et al., 2005).

Safety and Hazards

The safety information for “4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine” includes several hazard statements: H302, H312, H332, H334 . The precautionary statements include: P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P312, P330, P342+P311, P363, P501 .

properties

IUPAC Name

4-(4-isothiocyanatophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-18(15,13-5-7-16-8-6-13)11-3-1-10(2-4-11)12-9-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOJOCKROBTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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